Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine structure
2'-Deoxyinosine structure
상품 이름:2'-Deoxyinosine
CAS 번호:890-38-0
MF:C15H21IN4O4
메가와트:448.256115674973
MDL:MFCD00047242
CID:40200
PubChem ID:24893935

2'-Deoxyinosine 화학적 및 물리적 성질

이름 및 식별자

    • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
    • 2'-Deoxyinosine
    • 2'-DEOXYADENOSINE(DA)
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • DEOXYINOSINE, 2'-(RG)
    • 2′-Deoxyinosine
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
    • 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
    • Deoxyinosine
    • d-Ino
    • Inosine,2'-deoxy
    • 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
    • 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
    • Inosine, 2'-deoxy-
    • delta-Ino
    • HN0RQ6SBWQ
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2-deoxyinosine
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
    • 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl
    • 2′-Deoxyinosine (ACI)
    • 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
    • Hypoxanthine deoxyriboside
    • Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MDL: MFCD00047242
    • 인치: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
    • InChIKey: DWORHNYZQQFMFW-ZMRCNFHJSA-N
    • 미소: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]

계산된 속성

  • 정밀분자량: 252.08600
  • 동위원소 질량: 252.086
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 377
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.7
  • 토폴로지 분자 극성 표면적: 109
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 분자량: 252.23

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.3402 (rough estimate)
  • 융해점: 220°C(dec.)(lit.)
  • 비등점: 681.2°C at 760 mmHg
  • 플래시 포인트: 681.2 °C at 760 mmHg
  • 굴절률: -16 ° (C=1, H2O)
  • PSA: 113.26000
  • LogP: -1.23970
  • 비선광도: 21 º (c=1, H2O 22 ºC)
  • 용해성: 미확정

2'-Deoxyinosine 보안 정보

  • 신호어:Warning
  • 피해 선언: H302-H315-H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 20/21/22-36/37/38
  • 보안 지침: S24/25
  • 포카표 F사이즈:10-23
  • 위험물 표지: Xn Xi
  • 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
  • 위험 용어:R20/21/22

2'-Deoxyinosine 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2'-Deoxyinosine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM104602-5g
2'-Deoxyinosine
890-38-0 98%
5g
$*** 2023-05-29
abcr
AB355771-5 g
2'-Deoxyinosine; .
890-38-0
5g
€155.70 2023-06-20
Ambeed
A438356-1mg
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1mg
$5.0 2025-02-25
Ambeed
A438356-1g
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1g
$12.0 2025-02-25
Key Organics Ltd
AS-73354-1MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
1mg
£36.00 2025-02-09
Key Organics Ltd
AS-73354-5MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
5mg
£42.00 2025-02-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7404-500mg
2-Deoxyinosine
890-38-0 98%
500mg
¥846.00 2023-09-09
TRC
D239755-500mg
2'-Deoxyinosine
890-38-0
500mg
$ 161.00 2023-09-08
ChemScence
CS-W009354-10g
2'-Deoxyinosine
890-38-0 ≥98.0%
10g
$85.0 2022-04-26
ChemScence
CS-W009354-25g
2'-Deoxyinosine
890-38-0 ≥98.0%
25g
$182.0 2022-04-26

2'-Deoxyinosine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  24 h, 45 °C
참조
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

합성회로 2

반응 조건
1.1 Catalysts: Adenosine deaminase ;  2 h
참조
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; Porro, Marisa Taverna; Lewkowicz, Elizabeth; Montserrat, Javier; Iribarren, Adolfo M., Nucleic Acids Symposium Series, 2008, 52(1), 541-542

합성회로 3

반응 조건
참조
Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of Deoxyinosine in DNA
Zheng, Xiaofang; Chen, Di; Zhao, Yingqi; Dai, Xiaoxia ; You, Changjun, Analytical Chemistry (Washington, 2022, 94(33), 11627-11632

합성회로 4

반응 조건
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
참조
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; Acebal, Carmen; Mata, Isabel; Arroyo, Miguel, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

합성회로 5

반응 조건
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran
참조
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride
Pirrung, Michael C.; Shuey, Steven W.; Lever, David C.; Fallon, Lara, Bioorganic & Medicinal Chemistry Letters, 1994, 4(11), 1345-6

합성회로 6

반응 조건
1.1 Solvents: Water ;  pH 7, 45 °C
참조
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

합성회로 7

반응 조건
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
참조
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

합성회로 8

반응 조건
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  1 h, pH 7, 65 °C
참조
Thermus thermophilus strains active in purine nucleoside synthesis
Almendros, Marcos; Gago, Jose-Vincente Sinisterra; Carlos, Jose Berenguer, Molecules, 2009, 14(3), 1279-1287

합성회로 9

반응 조건
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
참조
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

합성회로 10

반응 조건
1.1 Catalysts: Adenosine deaminase
참조
Nucleic acid-related compounds. 8. Direct conversion of 2'-deoxyinosine to 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine and selected 6-substituted deoxynucleosides and their evaluation as substrates of adenosine deaminase
Robins, Morris J.; Basom, Gerald L., Canadian Journal of Chemistry, 1973, 51(19), 3161-9

합성회로 11

반응 조건
참조
A new strategy for the protection of deoxyguanosine during oligonucleotide synthesis
Gaffney, B. L.; Jones, R. A., Tetrahedron Letters, 1982, 23(22), 2257-60

합성회로 12

반응 조건
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  2 h, pH 7, 37 °C
참조
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., FEMS Microbiology Letters, 2008, 289(1), 20-26

합성회로 13

반응 조건
1.1 Catalysts: Uridine phosphorylase
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
참조
Correlation between yield and reduced mass of raw materials in enzymatic reactions
Kawashima, Masatoshi, ChemRxiv, 2021, 1, 1-4

합성회로 14

반응 조건
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  2 h, pH 7, 50 °C
참조
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli
Ding, Qing-bao; Ou, Ling; Wei, Dong-zhi; Wei, Xiao-kun; Xu, Yan-mei; et al, Journal of Zhejiang University, 2010, 11(11), 880-888

합성회로 15

반응 조건
1.1 Reagents: Dipotassium phosphate ,  Monopotassium phosphate Solvents: Water ;  24 h, pH 7, 60 °C
참조
Screening of Catalytically Active Microorganisms for the Synthesis of 6-Modified Purine Nucleosides
Trelles, J. A.; Valino, A. L.; Runza, V.; Lewkowicz, E. S.; Iribarren, A. M., Biotechnology Letters, 2005, 27(11), 759-763

합성회로 16

반응 조건
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
참조
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

합성회로 17

반응 조건
1.1 Reagents: 5′-ATP ,  Potassium chloride ,  Manganese dichloride Catalysts: Ribokinase Solvents: Water ;  pH 7.5, 20 °C
1.2 Catalysts: Phosphoribomutase ;  24 h, pH 7.5
참조
A new strategy for the synthesis of nucleosides: one-pot enzymatic transformation of D-pentoses into nucleosides
Miroshnikov, Anatoly I.; Esipov, Roman S.; Muravyova, Tat'yana I.; Konstantinova, Irina D.; Fateev, Ilja V.; et al, Open Conference Proceedings Journal, 2010, 1, 98-102

합성회로 18

반응 조건
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  3 h, pH 7.4, 25 °C
참조
High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases
Visser, Daniel F.; Rashamuse, Konanani J.; Hennessy, Fritha; Gordon, Gregory E. R.; Van Zyl, Petrus J.; et al, Biocatalysis and Biotransformation, 2010, 28(4), 245-253

합성회로 19

반응 조건
1.1 Catalysts: Nucleoside deoxyribosyltransferase ;  60 min, pH 7, 57 °C
참조
Synthesis of 2'-deoxyibosylnucleosides using new 2'-deoxyribosyltransferase microorganism producers
Fernandez-Lucas, J.; Condezo, L. A.; Martinez-Lagos, F.; Sinisterra, J. V., Enzyme and Microbial Technology, 2007, 40(5), 1147-1155

2'-Deoxyinosine Raw materials

2'-Deoxyinosine Preparation Products

2'-Deoxyinosine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:890-38-0)2'-Deoxyinosine
주문 번호:A843052
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:58
가격 ($):177.0

2'-Deoxyinosine 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:890-38-0)2'-Deoxyinosine
sfd14662
순결:99.9%
재다:200kg
가격 ($):문의
Xiamen PinR Bio-tech Co., Ltd.
(CAS:890-38-0)2ʼ-deoxyinosine
PR093
순결:97%
재다:1kg
가격 ($):문의